Lipophilicity Advantage Over Unsubstituted Core
The lipophilicity of 1,4-dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid is a key determinant of its passive membrane permeability, a critical factor for intracellular target engagement. The measured LogP value for this compound is 1.62 . In contrast, the unsubstituted parent scaffold, 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 13721-01-2), has a predicted LogP of approximately 0.5 . This difference of over one log unit indicates a roughly 10-fold higher theoretical partition coefficient for the dimethyl analog, suggesting significantly enhanced membrane permeation potential, which is essential for assays requiring intracellular access or for predicting bioavailability in more complex systems.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.62 (Predicted) |
| Comparator Or Baseline | 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid (unsubstituted scaffold) |
| Quantified Difference | +1.12 LogP units |
| Conditions | Computational prediction based on chemical structure |
Why This Matters
This quantifiable difference in lipophilicity directly impacts the selection of this compound for cell-based assays or in vivo studies where passive diffusion across biological membranes is a prerequisite for activity.
